

5-Hexen-3-one CAS number 24253-30-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hexen-3-one

Cat. No.: B3050204

[Get Quote](#)

An In-depth Technical Guide to **5-Hexen-3-one** (CAS: 24253-30-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexen-3-one (CAS Number 24253-30-3), also known as allyl ethyl ketone, is an unsaturated ketone with the molecular formula C₆H₁₀O.^{[1][2][3]} Its structure features a terminal vinyl group and a carbonyl group, making it a member of the α,β-unsaturated ketone class. This arrangement of functional groups confers specific reactivity, rendering it a potentially useful building block in organic synthesis.^[3] While its isomer, 4-hexen-3-one, has applications in the flavor and fragrance industry, **5-hexen-3-one** is primarily utilized as a chemical intermediate in research settings.^[4]

The presence of the electrophilic α,β-unsaturated system suggests a potential for biological activity, a characteristic of interest to drug development professionals. Structurally related vinyl ketones have demonstrated genotoxicity through covalent interactions with DNA, a critical consideration in toxicological and therapeutic evaluation.^{[1][5]} This guide provides a comprehensive overview of the available technical data for **5-Hexen-3-one**, including its physicochemical properties, proposed synthesis, chemical reactivity, and potential biological implications based on close structural analogs.

Physicochemical and Spectroscopic Data

Quantitative data for **5-Hexen-3-one** has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	hex-5-en-3-one	[3]
Synonyms	Allyl ethyl ketone, 4-Oxo-1-hexene	[1]
CAS Number	24253-30-3	[1][2][3]
Molecular Formula	C ₆ H ₁₀ O	[1][2][3]
Molecular Weight	98.14 g/mol	[3]
Appearance	Colorless to pale yellow liquid (estimated)	[5]
Density	0.819 - 0.849 g/cm ³	[1][2][6]
Boiling Point	120.0 - 124.2 °C at 760 mmHg	[1][2][5]
Flash Point	25 °C (77 °F)	[1][5][6]
Vapor Pressure	15.1 mmHg at 25 °C	[1][6]
Water Solubility	1.356e+004 mg/L at 25 °C (estimated)	[5]
LogP (o/w)	1.24 - 1.54	[1][2][5]
Refractive Index	1.408	[6]

Table 2: Mass Spectrometry (Electron Ionization) Data

Data sourced from NIST Mass Spectrometry Data Center.[7]

m/z	Relative Intensity (%)	Proposed Fragment Ion / Loss
98	~15	$[\text{C}_6\text{H}_{10}\text{O}]^{+\bullet}$ (Molecular Ion)
69	~30	$[\text{M} - \text{C}_2\text{H}_5]^+$ (Loss of ethyl radical via α -cleavage)
57	100	$[\text{CH}_3\text{CH}_2\text{CO}]^+$ (Acylum ion via cleavage)
41	~75	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
29	~60	$[\text{C}_2\text{H}_5]^+$ (Ethyl cation)

| 27 | ~45 | $[\text{C}_2\text{H}_3]^+$ (Vinyl cation) |

Table 3: Predicted Spectroscopic Data

Note: Detailed, experimentally verified NMR and IR spectral data for **5-Hexen-3-one** are not readily available in public databases. The following table provides expected ranges based on standard values for the constituent functional groups.

Spectroscopy	Functional Group	Expected Peak / Chemical Shift	Reference(s)
¹³ C NMR	Carbonyl (C=O)	δ 205 - 220 ppm	[8][9]
	Alkene (=CH ₂)	δ 115 - 125 ppm	[8][9]
	Alkene (=CH-)	δ 130 - 140 ppm	[8][9]
	Methylene (-CH ₂ -CO)	δ 40 - 50 ppm	[9]
	Methylene (-CH ₂ -CH ₃)	δ 16 - 25 ppm	[8]
	Methyl (-CH ₃)	δ 10 - 15 ppm	[8]
¹ H NMR	Alkene (=CH ₂)	δ 4.9 - 5.1 ppm (multiplet)	[10]
	Alkene (=CH-)	δ 5.7 - 5.9 ppm (multiplet)	[10]
	Methylene (-CH ₂ -CO)	δ 3.1 - 3.3 ppm (multiplet)	[10]
	Methylene (-CH ₂ -CH ₃)	δ 2.4 - 2.6 ppm (quartet)	[10]
	Methyl (-CH ₃)	δ 1.0 - 1.2 ppm (triplet)	[10]
Infrared (IR)	C=O Stretch (Ketone)	1725 - 1705 cm ⁻¹ (strong)	[11]
	C=C Stretch (Alkene)	~1630 cm ⁻¹ (medium-weak)	[11]
	=C-H Stretch (Alkene)	3100 - 3000 cm ⁻¹ (medium)	[11][12]

|| C-H Stretch (Alkane) | 3000 - 2850 cm⁻¹ (strong) ||[11][12] ||

Synthesis and Chemical Reactivity

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for **5-Hexen-3-one** is not readily available. However, a plausible and robust two-step synthetic route can be proposed based on standard organometallic and oxidation chemistry. The process involves the synthesis of the precursor alcohol, hex-5-en-3-ol, via a Grignard reaction, followed by its oxidation to the target ketone.

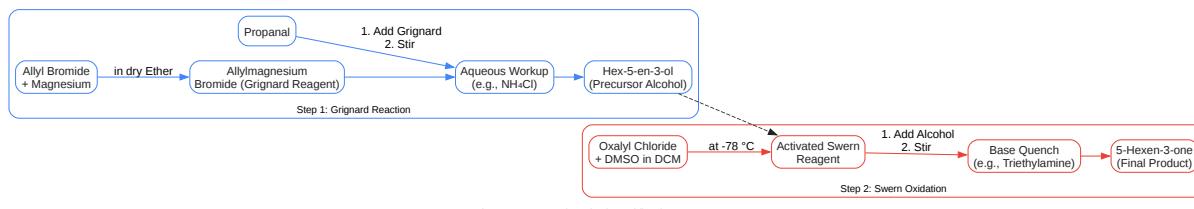


Diagram 1: Proposed Synthesis Workflow for 5-Hexen-3-one

[Click to download full resolution via product page](#)

Caption: Proposed Synthesis Workflow for **5-Hexen-3-one**.

Step 1: Synthesis of Hex-5-en-3-ol via Grignard Reaction

- Principle: This step involves the nucleophilic addition of allylmagnesium bromide to the carbonyl carbon of propanal. Subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alcohol.[13][14]
- Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

- Reagents: Magnesium turnings, allyl bromide, anhydrous diethyl ether (or THF), propanal, saturated aqueous ammonium chloride solution.
- Procedure:
 - The flask is charged with magnesium turnings under a nitrogen atmosphere.
 - A solution of allyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, Allylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and may require cooling to maintain a gentle reflux.[15]
 - Once the Grignard reagent has formed, the solution is cooled to 0 °C in an ice bath.
 - A solution of freshly distilled propanal in anhydrous diethyl ether is added dropwise, maintaining the temperature at 0 °C.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until TLC analysis indicates the consumption of the aldehyde.
 - The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
 - The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude hex-5-en-3-ol, which can be purified by distillation.

Step 2: Oxidation of Hex-5-en-3-ol to **5-Hexen-3-one** via Swern Oxidation

- Principle: The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[3][6][16]

- Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet.
- Reagents: Oxalyl chloride, anhydrous dimethyl sulfoxide (DMSO), anhydrous dichloromethane (DCM), hex-5-en-3-ol, triethylamine.
- Procedure:
 - A solution of oxalyl chloride in anhydrous DCM is added to the flask and cooled to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
 - A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15-30 minutes.
 - A solution of hex-5-en-3-ol (from Step 1) in anhydrous DCM is added slowly, maintaining the temperature at -78 °C. The mixture is stirred for an additional 30-60 minutes.
 - Triethylamine is added dropwise to the reaction mixture.
 - The reaction is stirred for 30 minutes at -78 °C and then allowed to warm slowly to room temperature.
 - The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM.
 - The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
 - The organic solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude **5-Hexen-3-one** can be purified by flash column chromatography or distillation.

Chemical Reactivity: Michael Addition

As an α,β -unsaturated ketone, the primary mode of reactivity for **5-Hexen-3-one** involves the conjugate (or 1,4-) addition of nucleophiles, a process known as the Michael addition.^[17] The β -carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles

such as enolates, amines, and thiols. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

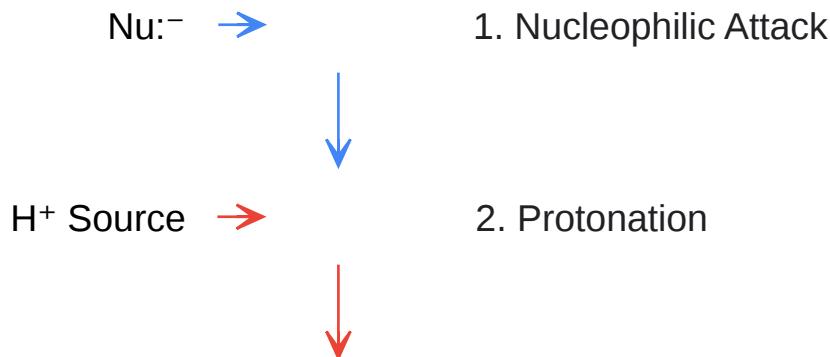


Diagram 2: General Mechanism of Michael Addition

[Click to download full resolution via product page](#)

Caption: General Mechanism of Michael Addition.

Potential Biological Activity and Genotoxicity

Direct experimental studies on the biological activity of **5-Hexen-3-one** are not available in the current literature. However, significant insights can be drawn from studies on its close structural analog, 1-penten-3-one, also known as ethyl vinyl ketone (EVK). Both molecules are α,β -unsaturated ketones, a class of compounds known as Michael acceptors that can react with biological nucleophiles like cysteine or histidine residues in proteins and nitrogen atoms in DNA bases.^{[1][4]}

Genotoxicity of Ethyl Vinyl Ketone (EVK)

Studies have shown that EVK is mutagenic in the *Salmonella* preincubation assay (Ames test) and exhibits genotoxic activity in the SOS Chromotest with *Escherichia coli*.^{[1][5][16]} The genotoxicity is believed to stem from its ability to form covalent adducts with DNA, specifically with the guanine moiety.^[1]

Researchers have identified three types of adducts formed from the reaction of EVK with deoxyguanosine:

- Cyclic 1,N² Adducts: Formed by reaction at both the N-1 and N-2 positions of guanine.
- Linear N⁷ Adducts: A direct alkylation at the N-7 position of guanine.
- Bis-adducts: A combination of both cyclic 1,N² and linear N⁷ adducts on the same guanine base.^[1]

The formation of these DNA adducts can disrupt normal DNA replication and transcription, leading to mutations and potential carcinogenicity.^[1] Given the structural similarity, it is plausible that **5-Hexen-3-one** could exhibit a similar mechanism of genotoxicity.

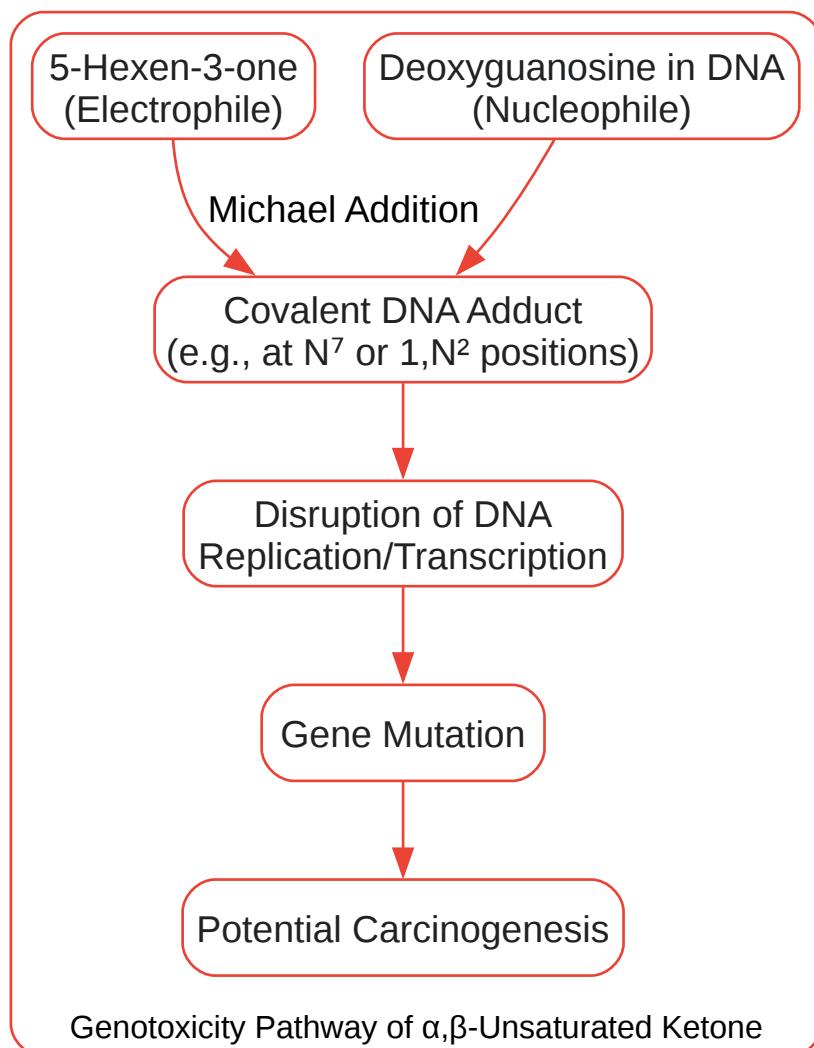


Diagram 3: Proposed Mechanism of DNA Adduct Formation

[Click to download full resolution via product page](#)

Caption: Proposed Mechanism of DNA Adduct Formation.

Experimental Protocols for Genotoxicity Assays

- Principle: The Ames test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (His^-), meaning they cannot synthesize it and require it for growth. The assay measures the rate at which the test chemical causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium (His^+).[\[18\]](#)[\[19\]](#)
- Procedure (Plate Incorporation Method):
 - Prepare overnight cultures of the selected His^- *Salmonella* strains (e.g., TA100).[\[5\]](#)
 - To a tube containing molten top agar, add the bacterial culture, a small amount of histidine/biotin solution (to allow for initial growth and mutation expression), and the test chemical at various concentrations. For metabolic activation, a liver enzyme extract (S9 mix) is also added.[\[19\]](#)
 - The mixture is poured onto a minimal glucose agar plate.
 - Plates are incubated at 37°C for 48-72 hours.[\[4\]](#)
 - The number of revertant colonies (His^+) on each plate is counted. A dose-dependent increase in the number of colonies compared to a negative control indicates a mutagenic effect.[\[18\]](#)
- Principle: This is a colorimetric assay that measures the induction of the SOS DNA repair system in *Escherichia coli*. In the tester strain, the *sfiA* gene, an SOS gene, is fused to the *lacZ* gene (which codes for β -galactosidase). DNA damage induced by a genotoxin activates the SOS system, leading to the expression of the *sfiA-lacZ* fusion protein. The produced β -galactosidase activity is then measured using a chromogenic substrate.[\[1\]](#)[\[20\]](#)[\[21\]](#)
- Procedure:
 - An exponential-phase culture of the *E. coli* tester strain is diluted and incubated with various concentrations of the test chemical in a 96-well microplate.[\[1\]](#)

- The incubation is carried out for a few hours to allow for gene expression and protein synthesis.
- After incubation, the β -galactosidase and alkaline phosphatase (for toxicity measurement) activities are assayed by adding their respective chromogenic substrates.
- The absorbance is read using a spectrophotometer. The SOS-inducing potency (SOSIP) is calculated from the dose-response curve, providing a quantitative measure of genotoxicity. [\[1\]](#)[\[22\]](#)

Safety and Handling

5-Hexen-3-one is a flammable liquid with a low flash point.[\[1\]](#)[\[6\]](#) Standard laboratory safety precautions should be strictly followed.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Use non-sparking tools.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.
- First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

5-Hexen-3-one is a simple unsaturated ketone with defined chemical properties and reactivity. While specific, published protocols for its synthesis and biological characterization are scarce, its structure allows for the rational design of a synthetic route and provides a strong basis for predicting its chemical behavior and potential toxicological profile. Its identity as an α,β -unsaturated ketone, a known structural alert, suggests that it is likely to be a reactive Michael

acceptor. The well-documented genotoxicity of the closely related ethyl vinyl ketone indicates a high probability that **5-Hexen-3-one** could also covalently modify biological macromolecules, such as DNA. This potential for genotoxicity is a critical consideration for researchers in the field of drug development and toxicology and warrants direct experimental investigation using standard assays like the Ames test and SOS Chromotest. This guide provides the foundational data and experimental frameworks necessary to support such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SOS chromotest - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-Hexen-3-one [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. benchchem.com [benchchem.com]

- 18. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
- 20. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 21. The SOS Chromotest, a colorimetric bacterial assay for genotoxins: validation study with 83 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biohidrica.cl [biohidrica.cl]
- To cite this document: BenchChem. [5-Hexen-3-one CAS number 24253-30-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050204#5-hexen-3-one-cas-number-24253-30-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com